molecular formula C14H11N3S B12631782 2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole

2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole

Cat. No.: B12631782
M. Wt: 253.32 g/mol
InChI Key: BCVIBLAHQYXUCF-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole is a heterocyclic compound that contains both pyridine and thiazole rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the pyridine substituents. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the thiazole ring.

    Substitution Reactions: Introduction of the pyridine rings can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include:

    Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The pyridine and thiazole rings can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole depends on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of specific genes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridyl)thiazole: Lacks the methyl group on the pyridine ring.

    4-(2-Pyridyl)thiazole: Similar structure but different substitution pattern.

Uniqueness

2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H11N3S

Molecular Weight

253.32 g/mol

IUPAC Name

2-(3-methylpyridin-2-yl)-4-pyridin-2-yl-1,3-thiazole

InChI

InChI=1S/C14H11N3S/c1-10-5-4-8-16-13(10)14-17-12(9-18-14)11-6-2-3-7-15-11/h2-9H,1H3

InChI Key

BCVIBLAHQYXUCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=NC(=CS2)C3=CC=CC=N3

Origin of Product

United States

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